

Application Notes: Voloxidation for UO₂ to U₃O₈ Conversion in Spent Fuel Reprocessing

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Compound of Interest

Compound Name: *Triuranium octaoxide*

Cat. No.: *B12748452*

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Introduction

Voloxidation is a critical head-end pyrochemical treatment process in the reprocessing of spent nuclear fuel (SNF). Its primary objective is to convert dense, ceramic uranium dioxide (UO₂) pellets into a more friable triuranium octoxide (U₃O₈) powder. This conversion is achieved by heating the fuel in an oxidizing atmosphere. The process serves several key functions: it facilitates the removal of volatile fission products, particularly tritium (³H), before they can contaminate subsequent aqueous processing streams; it helps to separate the fuel material from the cladding; and it prepares the fuel for dissolution.

The fundamental principle of voloxidation lies in the crystal structure change and associated volume increase that occurs when UO₂ is oxidized to U₃O₈. UO₂ possesses a stable fluorite cubic structure, while U₃O₈ has a less dense orthorhombic structure. This transformation induces significant stress within the fuel pellets, causing them to crumble into a fine powder. This pulverization dramatically increases the surface area of the fuel, which in turn enhances the release of trapped gaseous fission products and improves the kinetics of subsequent dissolution steps.

Key Objectives of Voloxidation:

- **Tritium Removal:** To prevent the contamination of aqueous reprocessing solutions, voloxidation is highly effective at removing tritium from the fuel matrix, where it is released as tritiated water (HTO) vapor and captured in the off-gas system.^[1]

- **Volatile Fission Product Separation:** The process effectively releases other volatile and semi-volatile fission products such as krypton (Kr), iodine (I), carbon-14 (^{14}C), and cesium (Cs) from the fuel matrix.[\[2\]](#)[\[3\]](#)
- **Fuel Decladding and Pulverization:** The volumetric expansion during oxidation aids in the mechanical separation of the fuel from the Zircaloy cladding and reduces the fuel pellets to a powder, eliminating the need for mechanical grinding.[\[1\]](#)[\[4\]](#)
- **Preparation for Subsequent Processing:** The resulting U_3O_8 powder is more readily dissolved in nitric acid for subsequent solvent extraction processes like PUREX (Plutonium Uranium Reduction Extraction).

Quantitative Data on the Voloxidation Process

The operational parameters for the voloxidation process can vary depending on the specific type of fuel, the desired outcome, and the oxidant used. The following table summarizes key quantitative data from various studies.

Parameter	Value / Range	Oxidant	Notes
Operating Temperature	450 - 650 °C	Air / O ₂	Standard voloxidation range. Higher temperatures increase reaction rates.[1]
350 - 500 °C	NO ₂	For the initial UO ₂ to U ₃ O ₈ step in advanced voloxidation.[4]	
~500 °C	Air	Temperature used in the OREOX (Oxidation Reduction Oxidation) process to enhance fission product release.[1]	
Reaction Time	3 - 4 hours	Air	At 480°C, this duration is sufficient for >99.9% tritium release.[1]
Tritium Removal Efficiency	> 99.9%	Air	Achieved at 480°C after 3-4 hours.[1]
> 99.8%	Air	Residual tritium in fuel is less than 0.2% of the initial amount.[3]	
Carbon-14 Removal	~98%	Air	High efficiency in removing radiocarbon from the fuel matrix.[3]
Fuel Pulverization	> 99% of particles < 44 µm	Air	Demonstrates the effectiveness of the process in reducing particle size.[1]

Fuel/Cladding Separation	98 - 99%	Air	High degree of completeness for separating the fuel powder from the cladding hulls.[3]
Reaction Intermediates	U ₄ O ₉ / U ₃ O ₇	Air / O ₂	These intermediate oxides are typically formed at temperatures below 350°C.[5]

Experimental Protocols

This section outlines a generalized protocol for the voloxidation of UO₂ fuel segments in a laboratory or bench-scale setting.

Materials and Equipment:

- Sheared segments of spent nuclear fuel rods.
- Voloxidation reactor (e.g., rotary kiln or static bed furnace) with temperature control.
- Gas supply system for oxidant (e.g., air, O₂) and inert gas (e.g., Argon).
- Mass flow controllers for precise gas management.
- Off-gas treatment system including condensers, scrubbers, and traps for fission products (especially tritiated water).
- Online process monitoring equipment (e.g., oxygen sensor, gamma spectrometer for ⁸⁵Kr).[6]
- Post-process analysis tools (e.g., particle size analyzer, X-ray diffractometer, SEM).

Protocol:

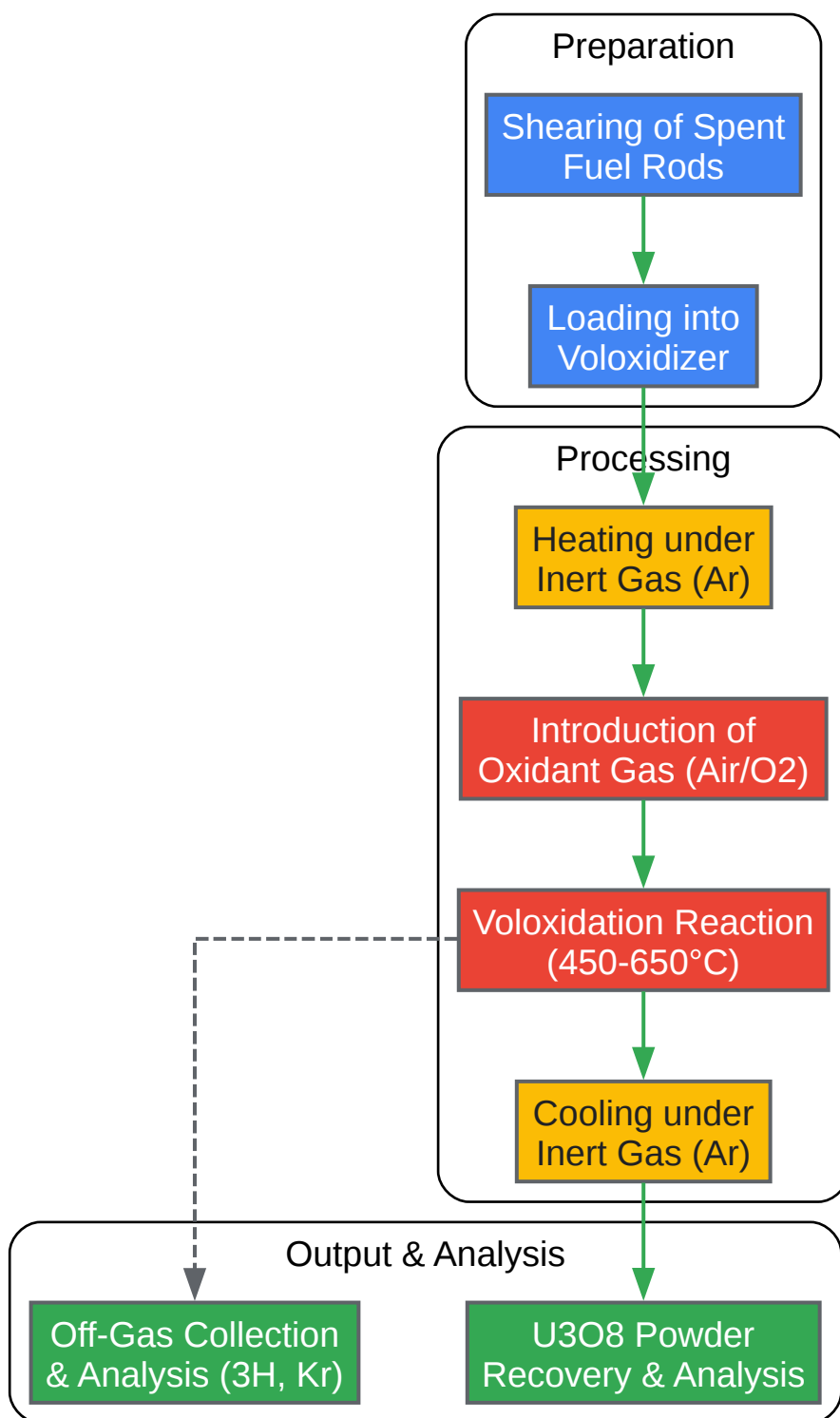
- Fuel Preparation: Mechanically shear spent fuel rods into smaller segments (typically 1-2 inches) to expose the UO₂ pellets.[1] This step is crucial for allowing the oxidant gas to

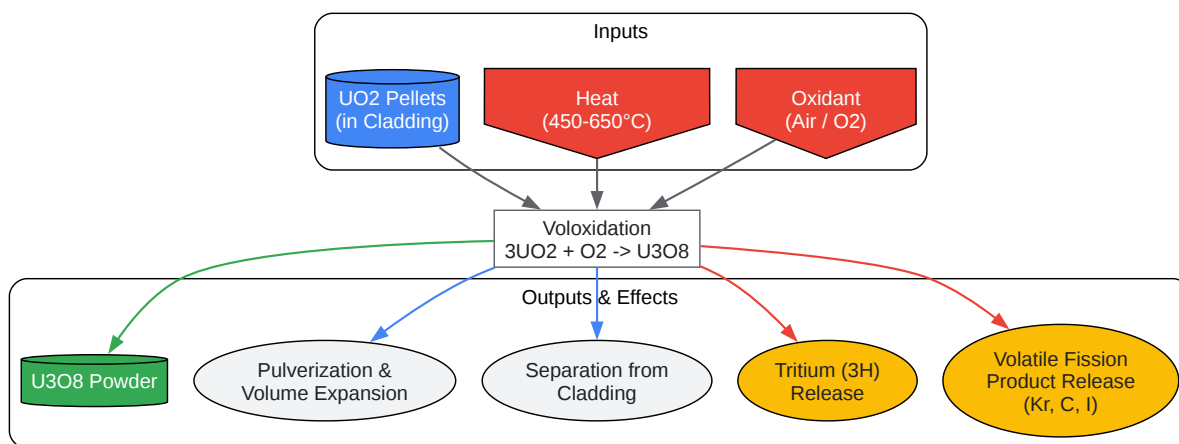
access the fuel.

- **Reactor Loading:** Place a known mass of the sheared fuel segments into the reaction chamber of the voloxidizer.[3] Ensure the system is hermetically sealed.
- **System Purge and Heating:** Purge the reactor with an inert gas, such as argon, to remove any residual air. Begin heating the reactor at a controlled rate (e.g., 10°C/min) to the target oxidation temperature (e.g., 500°C) while maintaining the inert gas flow.[3]
- **Oxidation Step:** Once the target temperature is stable, stop the inert gas flow and introduce the pre-heated oxidant gas (e.g., air) at a controlled flow rate.[7] This initiates the exothermic conversion of UO₂ to U₃O₈.
- **Process Monitoring:** Continuously monitor the progress of the reaction. This can be done by measuring the decrease in oxygen concentration in the effluent gas stream, indicating its consumption during the reaction.[6] The release of volatile fission products, such as ⁸⁵Kr, can be tracked with a gamma counter on the off-gas line, which serves as a reliable indicator of fuel matrix conversion.[2][6]
- **Reaction Completion and Cool-Down:** The reaction is considered complete when the oxygen concentration in the off-gas returns to its initial level and the release of ⁸⁵Kr ceases. Terminate the oxidant flow and reintroduce the inert gas. Allow the reactor to cool down to ambient temperature under the inert atmosphere.[3]
- **Product Recovery and Analysis:** Once cooled, safely open the reactor in a hot cell and collect the U₃O₈ powder. The powder can then be weighed to determine the conversion efficiency and analyzed for particle size distribution, phase purity (via XRD), and morphology (via SEM). The components of the off-gas trapping system are analyzed to quantify the amount of tritium and other volatile fission products released.[6]

Visualizations

Experimental Workflow Diagram





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